molecular formula C4H7ClN4O2S B2462432 3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride CAS No. 2193066-77-0

3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride

Cat. No.: B2462432
CAS No.: 2193066-77-0
M. Wt: 210.64
InChI Key: VNRWYQNOZMNHAY-UHFFFAOYSA-N
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Description

3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C4H7ClN4O2S. It is known for its unique properties and wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride typically involves the reaction of 3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid+Thionyl chloride3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride+SO2+HCl\text{3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid+Thionyl chloride→3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature and pressure conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: The compound finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide
  • 3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid
  • 3-(1H-Tetrazol-1-yl)propane-1-sulfonate esters

Uniqueness

3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and other scientific research fields .

Properties

IUPAC Name

3-(tetrazol-1-yl)propane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRWYQNOZMNHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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